2-Methyl-1H-imidazole-4-carbaldehyde
Overview
Description
2-Methyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H6N2O. It is a derivative of imidazole, featuring a methyl group at the second position and an aldehyde group at the fourth position. This compound is known for its pale-yellow to yellow-brown solid form and is used in various chemical synthesis processes .
Mechanism of Action
Target of Action
2-Methyl-1H-imidazole-4-carbaldehyde is a type of imidazole heterocyclic compound . It is primarily used as an intermediate in the synthesis of chemical and pharmaceutical compounds .
Mode of Action
Imidazole derivatives are known to interact with various biological targets through different mechanisms, such as reductive amination .
Biochemical Pathways
It is known that imidazole derivatives can participate in various biochemical reactions, such as the condensation reaction with amino acids .
Pharmacokinetics
The compound’s molecular weight (11011 g/mol) and its physical form (solid) suggest that it may have certain bioavailability characteristics .
Result of Action
Imidazole derivatives are known to exhibit various biological activities, such as antimicrobial potential .
Action Environment
It is known that the compound should be stored under inert gas (nitrogen or argon) at 2-8°c .
Biochemical Analysis
Cellular Effects
2-Methyl-1H-imidazole-4-carbaldehyde affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect metabolic pathways by interacting with enzymes involved in cellular respiration and energy production. These effects highlight the importance of this compound in cellular biology .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity. For instance, it may act as an inhibitor by binding to the active site of an enzyme, preventing substrate binding and subsequent catalysis. Alternatively, it can activate enzymes by inducing conformational changes that enhance their activity. These binding interactions and their effects on enzyme activity are essential for understanding the molecular mechanism of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. For example, the compound may degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound may result in cumulative effects on cellular processes, such as alterations in gene expression and metabolic pathways. Understanding these temporal effects is crucial for designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, it may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of cellular processes. Identifying the threshold effects and understanding the dosage-dependent responses are essential for evaluating the safety and efficacy of this compound in animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, it may be oxidized to form carboxylic acids or reduced to form alcohols. These metabolic transformations can affect the levels of metabolites and the overall metabolic flux within cells. Understanding the metabolic pathways of this compound is crucial for elucidating its role in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function. Understanding the transport and distribution of this compound is essential for determining its bioavailability and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of amido-nitriles. One method includes the reaction of 2-methylimidazole with formylating agents under controlled conditions. For instance, the reaction of 2-methylimidazole with dimethylformamide and phosphorus oxychloride can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar formylation reactions. The process is optimized for high yield and purity, ensuring the compound meets industrial standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1H-imidazole-4-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 2-Methyl-1H-imidazole-4-carboxylic acid.
Reduction: 2-Methyl-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-1H-imidazole-4-carbaldehyde is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: Similar structure but with the methyl and aldehyde groups at different positions.
2-Imidazolecarboxaldehyde: Lacks the methyl group at the second position.
4-Imidazolecarboxaldehyde: Similar structure but without the methyl group
Uniqueness
2-Methyl-1H-imidazole-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the methyl and aldehyde groups allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-methyl-1H-imidazole-5-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c1-4-6-2-5(3-8)7-4/h2-3H,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWULFIBGPXWGFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383812 | |
Record name | 2-Methyl-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35034-22-1 | |
Record name | 2-Methyl-1H-imidazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-1H-imidazole-4-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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